7-Xylosyl-10-deacetyltaxol C
Description
Overview of Taxane (B156437) Diterpenoids as Natural Products in Chemical Biology
Taxane diterpenoids are a large and structurally diverse family of natural products derived from plants of the Taxus genus, commonly known as yew trees. nih.govresearchgate.net This class of compounds is characterized by a distinctive taxane core skeleton. researchgate.net In the field of chemical biology, taxanes have garnered immense interest primarily due to the potent biological activity of their most famous member, paclitaxel (B517696) (Taxol®). nih.govnih.gov Discovered in the 1960s during a National Cancer Institute screening program, paclitaxel's unique mechanism of stabilizing microtubules, which disrupts cell division, established it as a benchmark anticancer agent. researchgate.netnih.gov
The success of paclitaxel spurred extensive research into the phytochemistry of Taxus species, leading to the isolation and characterization of approximately 600 different taxane metabolites over the last five decades. researchgate.netnih.govwsu.edu These compounds, often referred to as taxoids, are diterpenes, meaning their molecular structure originates from four isoprene (B109036) units. jmb.or.kr The vast number of taxanes highlights the complex metabolic pathways within the yew tree. researchgate.net The study of this family is a prominent area of research, driven by the need to understand their biosynthesis and to find sustainable sources for valuable compounds, as their natural abundance is often low. researchgate.net
Contextualization of 7-Xylosyl-10-deacetyltaxol (B1454920) C within the Taxane Scaffold Diversity
The extensive family of taxanes is classified based on variations in their core ring structure and the nature and placement of functional groups. researchgate.netwsu.edu The "classical" taxane scaffold possesses a 6/8/6-membered tricyclic ring system. chemrxiv.orgnih.gov However, at least 11 different taxane scaffolds are known, arising from rearrangements, fragmentations, or the formation of additional transannular bonds, leading to highly complex structures. researchgate.netnih.gov
7-Xylosyl-10-deacetyltaxol C belongs to the classical taxane group and is distinguished by specific substitutions on the core ring. Its name precisely describes its key structural features: a xylosyl (a five-carbon sugar) group is attached at the C7 position, and it lacks the acetyl group typically found at the C10 position of paclitaxel. nih.gov It is one of several related xylosyltaxanes, such as 7-Xylosyl-10-deacetyltaxol and 7-Xylosyl-10-deacetylcephalomannine, that are found in Taxus species. nih.gov These compounds are considered natural analogues of paclitaxel. nih.gov
While paclitaxel and its immediate precursor, 10-deacetylbaccatin III, are the most studied taxanes, the natural extracts from yew trees contain a complex mixture of many other derivatives. nih.gov this compound is a minor constituent within this mixture. nih.gov Its structural characterization is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
| Compound | Key Structural Features | Molecular Formula | Significance |
|---|---|---|---|
| Paclitaxel | Acetyl group at C10; complex side chain at C13 | C47H51NO14 | Clinically used anticancer agent. nih.gov |
| 10-Deacetylbaccatin III (10-DAB) | Deacetylated at C10; lacks the C13 side chain | C29H36O10 | Key precursor for paclitaxel semi-synthesis. researchgate.net |
| This compound | Xylosyl group at C7; deacetylated at C10 | C49H63NO17 | Starting material for conversion to paclitaxel precursors. nih.govclinisciences.com |
| 10-Deacetyltaxol (B21601) | Deacetylated at C10; hydroxyl group at C7 | C45H49NO13 | Intermediate derived from xylosyltaxanes for paclitaxel synthesis. nih.govresearchgate.net |
Role of this compound as a Precursor in Taxane Semi-synthesis Research
The low natural abundance of paclitaxel (often 0.001-0.050% of dried bark weight) makes its direct extraction unsustainable for meeting clinical demand. researchgate.net This challenge has driven the development of semi-synthetic routes, which utilize more abundant taxane precursors isolated from yew needles and bark. rsc.org While 10-deacetylbaccatin III (10-DAB) is a well-known precursor, other taxanes like 7-xylosyl-10-deacetyltaxols have gained significant academic and industrial interest because they can be found in relatively high quantities—up to 0.5% of the dry weight of yew bark in some cases. nih.govresearchgate.net
This compound, along with its more abundant analogues, serves as a valuable starting material in these synthetic strategies. nih.gov The core of this approach involves the selective removal of the xylosyl group at the C7 position to generate 10-deacetyltaxol. nih.govresearchgate.net This conversion is a critical step because 10-deacetyltaxol can then be acetylated at the C10 position to produce paclitaxel. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWGQEYABFGJID-UVDBIDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308975 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-65-3 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Advanced Isolation Methodologies of 7 Xylosyl 10 Deacetyltaxol C from Biological Sources
Distribution and Abundance in Taxus Species
7-Xylosyl-10-deacetyltaxol (B1454920) C is a naturally occurring phytoconstituent found in several species of the yew tree genus, Taxus. Its presence and concentration can vary between different species and even different parts of the same plant.
Taxus wallichiana (Himalayan Yew) : This species is a prominent source of 7-Xylosyl-10-deacetyltaxol C. cymitquimica.combioscience.co.ukclinisciences.combiocrick.com It has been isolated from the stem bark of Taxus wallichiana. google.comchemfaces.comgoogle.com Research has demonstrated the isolation of mixtures containing 7-xylosyl-10-deacetyl taxols A, B, and C from this species, with one process reporting a yield of 0.0075% for the "C" analogue from the stem bark. google.com
Taxus baccata (European Yew) : this compound has been identified as one of the taxane (B156437) analogues present in Taxus baccata. wsu.edu Early research in 1984 first reported its isolation from this species. wsu.edu
Taxus cuspidata (Japanese Yew) : This species is another confirmed source of the compound. worldscientific.com Studies on water decoctions from the leaves of Taxus cuspidata, used in traditional medicine, have detected hydrophilic paclitaxel (B517696) derivatives, and 7-xylosyl-10-deacetylpaclitaxel C was among the constituents investigated for biological activity. worldscientific.com Furthermore, analyses of six Taxus species have quantified 7-xylosyl-10-deacetyltaxol (variant not specified) in T. cuspidata leaves. frontiersin.org
Taxus chinensis (Chinese Yew) : While the closely related 7-xylosyl-10-deacetyltaxol is found in the needles of Taxus chinensis, specific confirmation of the "C" variant is noted in the context of it being a minor component in partially purified extracts. researchgate.netnih.gov A comprehensive study using UPLC-MS/MS identified 7-xylosyl-10-deacetyltaxol as a key chemical marker in the leaves of T. chinensis, which helps in distinguishing it from other Taxus species. frontiersin.orgnih.gov
Table 1: Documented Occurrence of this compound in Taxus Species
| Species | Plant Part | Reference |
|---|---|---|
| Taxus wallichiana | Stem Bark | google.comchemfaces.comgoogle.com |
| Taxus baccata | Not Specified | wsu.edu |
| Taxus cuspidata | Leaves | worldscientific.com |
| Taxus chinensis | Needles | nih.gov |
Optimized Extraction Protocols from Plant Biomass
The initial step in isolating this compound involves its extraction from plant biomass, typically the stem bark or needles. Various protocols have been optimized to maximize the yield and efficiency of this process.
A common and established method involves solid-liquid extraction of air-dried and pulverized plant material, such as the stem bark of Taxus wallichiana, using alcohols like methanol (B129727) or ethanol (B145695) at room temperature. google.comgoogle.com Following extraction, the solvent is evaporated to yield a residue. google.com
Modern techniques have been developed to enhance extraction efficiency while reducing time and solvent consumption. These include:
Microwave-Assisted Extraction (MAE) : This rapid method uses microwave energy to heat the solvent and plant matrix, accelerating the release of taxanes. acs.orgresearchgate.net Optimized MAE conditions with 95% ethanol have been shown to provide taxane recovery equivalent to conventional overnight shaking methods but with significantly less time and solvent. acs.org
Ultrasonic Extraction (US) : This technique utilizes the cavitation effect of ultrasound waves to disrupt plant cell walls, facilitating the release of intracellular compounds. mdpi.comnih.gov Response surface methodology has been used to optimize parameters like ultrasonic power, time, and ethanol concentration to maximize taxane yields from Taxus cuspidata needles. mdpi.com
After the initial alcohol-based extraction, a typical subsequent step involves stirring the resulting residue with water to precipitate the less polar compounds, including the taxane analogues, which can then be collected for further purification. google.com
Chromatographic Separation Techniques for Compound Isolation and Purification
Following extraction, the crude mixture contains a multitude of related taxanes and other plant metabolites. A multi-step chromatographic process is essential to isolate and purify this compound.
Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the initial separation of taxanes from the crude extract. google.comnih.gov It is particularly effective for separating the closely related 7-xylosyl-10-deacetyl taxol analogues A, B, and C from one another. google.comgoogle.com In a typical procedure, the crude precipitate is subjected to flash chromatography over a silica gel bed. google.com Elution is performed using a gradient of solvents, such as chloroform-methanol mixtures, to separate the compounds based on their polarity. google.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and analysis of taxanes, including this compound. mdpi.comnih.gov Preparative HPLC is employed to isolate the compound in high purity from fractions obtained via silica gel chromatography. nih.gov
Analytical HPLC methods are used to monitor the purification process and confirm the identity of the isolated compound. A common setup involves a reversed-phase C18 column with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water. researchgate.netnih.gov Under such conditions, taxoids are separated based on their hydrophobicity. In one established method, 7-xylosyl-10-deacetyl derivatives of cephalomannine, paclitaxel, and taxol C were successfully separated, with their elution order dependent on the hydrophobicity of the N-acyl substituent at the C13 position. researchgate.net
Table 2: Example HPLC Gradient for Taxoid Separation
| Time (minutes) | % Acetonitrile (A) | % Water (B) | Purpose |
|---|---|---|---|
| 0–12 | 30% → 38% | 70% → 62% | Elution of more polar taxoids |
| 12–30 | 38% → 52% | 62% → 48% | Elution of less polar taxoids |
Data adapted from a method for assaying enzymatic hydrolysis products of 7-β-xylosyl-10-deacetyltaxol. nih.gov
For highly sensitive and specific quantification, as well as for complex mixture analysis, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art technique. frontiersin.orgnih.govnih.gov This method offers superior resolution and speed compared to conventional HPLC.
A UPLC-MS/MS method has been developed for the simultaneous determination of numerous taxoids and flavonoids, including 7-xylosyl-10-deacetyltaxol, in the leaves of six different Taxus species. frontiersin.orgresearchgate.net The method demonstrated excellent linearity and low limits of quantification (0.94–3.05 ng/mL for all analytes). frontiersin.orgnih.govnih.gov By combining the quantitative data with chemometric analysis, researchers identified six key chemical markers, including 7-xylosyl-10-deacetyltaxol, that can be used to rapidly and accurately distinguish between T. mairei, T. chinensis, T. yunnanensis, T. wallichiana, T. cuspidata, and T. media. frontiersin.orgnih.govnih.gov This powerful analytical approach is crucial for the quality control and authentication of Taxus raw materials. nih.gov
Advanced Chemical and Biocatalytic Transformations of 7 Xylosyl 10 Deacetyltaxol C in Semi Synthesis
Conversion of 7-Xylosyl-10-deacetyltaxol (B1454920) C to 10-Deacetyltaxol (B21601)
The initial and crucial step in utilizing 7-xylosyl-10-deacetyltaxol C is the selective removal of the β-xylosyl group from the C-7 position of the taxane (B156437) core to yield 10-deacetyltaxol. Biocatalysis, employing specific enzymes, has proven to be a highly efficient and specific method for this transformation, avoiding the harsh conditions and potential side reactions of purely chemical hydrolysis. nih.govnih.gov
Several microorganisms have been identified that produce extracellular β-xylosidases capable of cleaving the xyloside linkage. A notable example is the Cellulosimicrobium cellulans strain F16, which was isolated from the root soil of a Taxus yunnanensis tree. nih.gov This strain produces an enzyme that can achieve a conversion of over 98% when transforming 7-xylosyltaxane mixtures into their corresponding aglycones, including 10-deacetyltaxol, within three hours under optimized conditions. nih.gov Similarly, enzymes from Lentinula edodes (shiitake mushroom) and Enterobacter sp. have demonstrated high efficacy in this bioconversion. nih.govconsensus.app The enzymes from L. edodes, specifically Lxyl-p1–1 and Lxyl-p1–2, have been cloned and characterized, showing robust activity even at high substrate concentrations. nih.gov
These biocatalytic approaches offer a green and effective route to 10-deacetyltaxol, a key intermediate that can then be further modified to produce paclitaxel (B517696). nih.gov
| Enzyme/Microorganism | Enzyme Type | Key Findings | Reference |
|---|---|---|---|
| Cellulosimicrobium cellulans F16 | Extracellular β-xylosidase | Achieved >98% conversion of 7-xylosyltaxane mixtures to aglycones within 3 hours. | nih.gov |
| Lentinula edodes | β-d-xylosidase/β-d-glucosidase (Lxyl-p1–1, Lxyl-p1–2) | Engineered yeast expressing the enzyme converted the substrate with a yield of 8.42 mg/ml within 24 hours. | nih.gov |
| Enterobacter sp. CGMCC 2487 | Not specified | Effectively converts 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol. | consensus.app |
| Nocardioides albus (SC13911) | Extracellular C-13 side chain deacylase | While primarily a deacylase, it is active on 7-beta-xylosyl-10-deacetyltaxol, indicating its utility in processing complex taxane mixtures. | nih.gov |
Semi-synthetic Routes to Paclitaxel and Docetaxel (B913) Utilizing this compound as a Precursor
Once the xylosyl group is removed, or in some cases while it is still attached, this compound and its derivatives can be channeled into multi-step chemical syntheses to produce paclitaxel and docetaxel. researchgate.netnih.gov These routes expand the available biomass for producing these essential medicines and can reduce production costs by utilizing a more abundant natural precursor. researchgate.netnih.gov A key strategy involves a sequence of redox, acetylation, and deacetylation reactions to modify the taxane core appropriately. researchgate.netnih.govnih.gov
Oxidation-reduction (redox) reactions are a foundational step in the semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. researchgate.netnih.gov Research has demonstrated a synthetic pathway that begins with a redox reaction as the first of a three-step sequence. nih.govnih.gov This initial step is crucial for preparing the taxane skeleton for subsequent modifications. While specific reagents for this dedicated redox step on the xylosyl precursor are part of proprietary or detailed synthetic schemes, the goal is to set the stage for the critical C-10 acetylation. nih.gov In the broader context of taxane synthesis, redox reactions are employed to selectively manipulate hydroxyl and carbonyl groups at various positions on the complex ring structure. youtube.com
Acetylation is a pivotal reaction in the semi-synthesis of paclitaxel, as the primary structural difference between paclitaxel and its 10-deacetyl precursors is the presence of an acetate (B1210297) group at the C-10 position. Following the initial redox step, the intermediate derived from this compound undergoes acetylation. researchgate.netnih.gov This reaction specifically targets the hydroxyl group at C-10 to install the necessary acetyl functional group, converting the 10-deacetyl baccatin (B15129273) core into a baccatin III derivative, which is the immediate core of paclitaxel. researchgate.net This step is critical for the final bioactivity of the paclitaxel molecule. nih.govmdpi.com
The final step in the three-step sequence reported for converting 10-deacetyl-7-xylosyltaxanes is deacetylation. researchgate.netnih.gov This may seem counterintuitive after the essential C-10 acetylation. However, this step likely refers to the removal of protecting groups that may have been installed on other hydroxyl groups (e.g., at C-7) earlier in the synthesis to ensure the selective acetylation of the C-10 position. Selective deprotection is a common strategy in complex organic synthesis to unmask functional groups at the appropriate stage, yielding the final target molecule. nih.govmdpi.com
| Step | Reaction Type | Purpose | Reference |
|---|---|---|---|
| 1 | Redox | Prepares the taxane core for subsequent functional group manipulation. | researchgate.netnih.govnih.gov |
| 2 | Acetylation | Introduces the essential acetate group at the C-10 position to form the paclitaxel skeleton. | researchgate.netnih.govnih.gov |
| 3 | Deacetylation | Removes protecting groups from other positions (e.g., C-7) to yield the final product. | researchgate.netnih.govnih.gov |
An alternative synthetic route utilizes periodate (B1199274) oxidation to chemically remove the xylosyl group. The xylose sugar contains vicinal diols (hydroxyl groups on adjacent carbon atoms), which are susceptible to oxidative cleavage by periodate salts like sodium periodate (NaIO₄) or potassium periodate (KIO₄). google.comlibretexts.org
In a patented process, 7-xylosyl-10-deacetylbaccatin III, derived from the starting taxane mixture, is dissolved in a polar solvent and treated with a periodate. google.com This reaction cleaves the C-C bonds of the vicinal diols within the xylosyl moiety, converting it into a dialdehyde (B1249045). google.com This transformation effectively breaks open the sugar ring, making it susceptible to subsequent removal. This method provides a purely chemical alternative to enzymatic hydrolysis for deglycosylation. google.commasterorganicchemistry.com
Following the periodate oxidation step, the resulting dialdehyde intermediate is treated with salts of an amine in an organic acid medium. google.com This treatment facilitates the removal of the cleaved sugar remnant from the C-7 position of the taxane core. The process, conducted at temperatures between 0-40°C, leads to the isolation of 10-deacetylbaccatin III. google.com This key intermediate is a highly valuable precursor for the semi-synthesis of both paclitaxel and docetaxel. The use of an amine salt in this step is critical for the efficient cleavage and removal of the aldehyde fragments, completing the deglycosylation process initiated by periodate oxidation. google.com
Development of Biocatalytic Strategies for Efficient Taxane Modification
The semi-synthesis of paclitaxel and its derivatives often relies on the modification of advanced taxane intermediates. A key strategy involves the utilization of biocatalysts to achieve specific and efficient transformations, overcoming the challenges of low yields and resource waste associated with traditional chemical methods. One of the most promising approaches focuses on the enzymatic conversion of 7-β-xylosyl-10-deacetyltaxol, an abundant analogue found in Taxus species, into the valuable precursor 10-deacetyltaxol (DT). nih.gov
The bioconversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol is a critical step, as the latter can be readily acetylated at the C10 position to synthesize paclitaxel. nih.gov This enzymatic deglycosylation is primarily achieved using β-xylosidases, which specifically cleave the xylosyl group at the C7 position of the taxane core. Researchers have identified and characterized several microbial enzymes with this capability. For instance, two bifunctional β-D-xylosidase/β-D-glucosidase enzymes, designated LXYL-P1-1 and LXYL-P1-2, were isolated from the fungus Lentinula edodes. nih.govnih.gov These enzymes have been shown to effectively remove the xylosyl group from 7-β-xylosyl-10-deacetyltaxol. nih.gov
Further research has focused on enhancing the catalytic efficiency of these enzymes through protein engineering. Through single and multiple site-directed mutations of the LXYL-P1-1 enzyme, a mutant designated E12 (A72T/V91S) was developed. This engineered enzyme exhibited significantly higher activity compared to its wild-type counterparts. nih.gov The E12 mutant demonstrated a 2.8-fold and 3-fold increase in β-xylosidase and β-glucosidase activities, respectively, compared to LXYL-P1-2. nih.gov
The application of these improved biocatalysts in whole-cell systems has shown remarkable results. An engineered yeast strain, GS115-P1E12-7, was constructed to express the mutant E12 enzyme, along with a molecular chaperone and bacterial hemoglobin to improve enzyme production and activity. nih.govnih.gov This engineered yeast was capable of converting 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol at a high conversion rate. Even at high, oversaturated substrate concentrations of up to 10 mg/mL, the system achieved a conversion rate of over 85% and yielded up to 8.42 mg/mL of 10-deacetyltaxol within 24 hours. nih.gov
Below is a table summarizing the key findings in the biocatalytic conversion of 7-β-xylosyl-10-deacetyltaxol.
| Enzyme/System | Source Organism | Key Improvement | Substrate | Product | Conversion Rate/Yield | Reference |
| LXYL-P1-1 & LXYL-P1-2 | Lentinula edodes | Wild-type enzymes | 7-β-xylosyl-10-deacetyltaxol | 10-deacetyltaxol | kcat/Km up to 1.07 s⁻¹mM⁻¹ | nih.gov |
| E12 Mutant | Engineered Lentinula edodes LXYL-P1-1 | Combinatorial Mutation (A72T/V91S) | 7-β-xylosyl-10-deacetyltaxol | 10-deacetyltaxol | 2.8-fold higher β-xylosidase activity than LXYL-P1-2 | nih.gov |
| Engineered Yeast (GS115-P1E12-7) | Pichia pastoris | Expression of E12 mutant | 7-β-xylosyl-10-deacetyltaxol (10 mg/mL) | 10-deacetyltaxol | >85% conversion; 8.42 mg/mL yield in 24h | nih.govnih.gov |
| Enterobacter sp. CGMCC 2487 | Bacterium | Whole-cell biocatalysis | 7-xylosyl-10-deacetyltaxol | 10-deacetyltaxol | Effective conversion | consensus.app |
Enzyme Immobilization Techniques for Industrial Application
Various techniques have been developed for enzyme immobilization, including adsorption, covalent binding, entrapment, and cross-linking. nih.gov In the context of taxane modification, the immobilization of β-xylosidases has been investigated to improve their industrial applicability. One effective method involves the use of glyoxyl agarose (B213101) gels for the multipoint covalent attachment of the enzyme. scispace.comresearchgate.net
Research on β-xylosidases from Penicillium janczewskii has demonstrated the benefits of immobilization on glyoxyl agarose. scispace.comresearchgate.net When immobilized, these enzymes exhibited significantly enhanced thermal stability. For example, at 65°C, the immobilized BXYL I and BXYL II enzymes showed half-lives that were 12.3-fold and 33-fold longer, respectively, than their soluble counterparts. researchgate.net This increased stability is crucial for maintaining catalytic activity over extended operational periods in an industrial setting.
Furthermore, the reusability of the immobilized biocatalyst is a key performance indicator for industrial applications. Studies have shown that immobilized β-xylosidase can be effectively recycled. For instance, an immobilized β-xylosidase I derivative retained 70% of its initial activity even after 10 cycles of hydrolyzing p-nitrophenyl-β-D-xylopyranoside, a model substrate. scispace.com The immobilized enzymes also show enhanced stability over a broad pH range, with one derivative maintaining over 60% of its activity after 24 hours of incubation in a pH range of 4.0 to 9.0 at 50°C. scispace.com
The following table details the performance enhancements of an immobilized β-xylosidase, highlighting its potential for industrial applications in taxane semi-synthesis.
| Immobilization Method | Support Material | Enzyme | Key Performance Improvement | Application Context | Reference |
| Multipoint Covalent Binding | Glyoxyl Agarose | β-xylosidase I (BXYL I) from P. janczewskii | 12.3-fold increase in thermal stability at 65°C | Model substrate hydrolysis | researchgate.net |
| Multipoint Covalent Binding | Glyoxyl Agarose | β-xylosidase II (BXYL II) from P. janczewskii | 33-fold increase in thermal stability at 65°C | Model substrate hydrolysis | researchgate.net |
| Multipoint Covalent Binding | Glyoxyl Agarose | β-xylosidase I (BXYL I) from P. janczewskii | Retained 70% activity after 10 reuse cycles | Model substrate hydrolysis | scispace.com |
| Multipoint Covalent Binding | Glyoxyl Agarose | β-xylosidase I (BXYL I) from P. janczewskii | Preserved 85% activity after 25 days at pH 5.0 and 50°C | Long-term stability | scispace.com |
| Multipoint Covalent Binding | Glyoxyl Agarose | β-xylosidase I (BXYL I) from P. janczewskii | Retained >60% activity after 24h incubation (pH 4.0-9.0) | pH stability | scispace.com |
Cellular and Molecular Mechanisms of Action of 7 Xylosyl 10 Deacetyltaxol C
Interaction with Microtubule Dynamics and Tubulin Polymerization (in vitro)
7-Xylosyl-10-deacetyltaxol (B1454920) C, a derivative of paclitaxel (B517696), functions as a microtubule-stabilizing agent. medchemexpress.com In a manner consistent with other taxanes, it disrupts microtubule dynamics by promoting the polymerization of tubulin into stable microtubules and inhibiting their subsequent depolymerization. lktlabs.com This stabilization of microtubules interferes with the normal dynamic instability required for crucial cellular processes. Research in cell-free assays has demonstrated that the compound disrupts microtubules from sources such as pig brain and Physarum, with IC50 values reported as 0.3 µM and 0.5 µM, respectively. labscoop.combertin-bioreagent.com This activity underscores its fundamental mechanism of interfering with the structural components of the cellular cytoskeleton.
Induction of Mitotic Cell Cycle Arrest in Cellular Models (in vitro)
The stabilization of microtubules by 7-Xylosyl-10-deacetyltaxol C directly impacts cell division. The inability of the mitotic spindle to form and function correctly due to hyper-stabilized microtubules leads to a halt in the cell cycle. selleckchem.com Specifically, treatment with this compound causes a significant mitotic arrest at the G2/M phase of the cell cycle. labscoop.combertin-bioreagent.com This effect has been observed and quantified in human prostate cancer cell lines, such as PC-3, using methods like flow cytometry. medchemexpress.comnih.govabmole.com The arrest in mitosis prevents cellular proliferation, a key aspect of its biological activity. labscoop.com
Apoptosis Induction in Cellular Systems (in vitro)
Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. medchemexpress.comabmole.com The induction of apoptosis has been confirmed in various in vitro models, including the PC-3 prostate cancer cell line, through multiple analytical techniques such as DNA laddering assays, transmission electron microscopy, and flow cytometry. labscoop.comnih.govabmole.com
The apoptotic pathway initiated by this compound involves the critical modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. selleckchem.com In vitro studies on PC-3 cells have shown that the compound shifts the balance towards a pro-apoptotic state by altering the expression levels of these proteins. selleckchem.comnih.gov Specifically, it up-regulates the expression of pro-apoptotic members Bax and Bad, while concurrently down-regulating the expression of anti-apoptotic members Bcl-2 and Bcl-XL. medchemexpress.comnih.gov
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Protein | Family Role | Effect of Treatment |
| Bax | Pro-apoptotic | Up-regulation |
| Bad | Pro-apoptotic | Up-regulation |
| Bcl-2 | Anti-apoptotic | Down-regulation |
| Bcl-XL | Anti-apoptotic | Down-regulation |
The altered expression of Bcl-2 family proteins directly leads to the activation of the intrinsic, mitochondria-driven pathway of apoptosis. nih.gov This cascade is initiated by the activation of caspase-9. medchemexpress.comselleckchem.com Once activated, caspase-9 functions as an initiator caspase, proceeding to activate downstream executioner caspases, namely caspase-3 and caspase-6. medchemexpress.comnih.gov Research indicates that caspase-8, a key component of the extrinsic apoptotic pathway, is not activated. medchemexpress.comnih.gov Furthermore, the pro-apoptotic protein Bid is activated by caspase-3, which can further amplify the apoptotic signal. nih.govabmole.com Interestingly, the use of a caspase-10-specific inhibitor did not prevent apoptosis triggered by the compound in PC-3 cells, suggesting its irrelevance in this specific pathway. medchemexpress.comnih.govabmole.com
Table 2: Caspase Activation Profile by this compound
| Caspase | Role | Activation Status |
| Caspase-9 | Initiator (Intrinsic Pathway) | Activated |
| Caspase-3 | Executioner | Activated |
| Caspase-6 | Executioner | Activated |
| Caspase-8 | Initiator (Extrinsic Pathway) | Not Activated |
A key event linking the modulation of Bcl-2 proteins to caspase activation is the disruption of mitochondrial membrane permeability. medchemexpress.comselleckchem.com The up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2 lead to the formation of pores in the mitochondrial outer membrane. researchgate.net Studies have demonstrated that this compound induces a decrease in the mitochondrial inner transmembrane potential (ΔΨm). researchgate.net This effect is thought to be mediated through the mitochondrial permeability transition pore (mPTP), as the mPTP-specific inhibitor cyclosporine A was able to abolish the compound-induced decrease in ΔΨm in PC-3 cells. researchgate.net Furthermore, treatment with the compound leads to an increase in reactive oxygen species (ROS), an effect that is also counteracted by cyclosporine A, suggesting the involvement of oxidative damage in the disruption of mitochondrial integrity. researchgate.net
To further delineate the apoptotic mechanism, studies have investigated the compound's effect on pathways independent of the mitochondrial route. Research has shown that this compound has no effect on the expression of the CD95 (Fas) death receptor or the nuclear factor-kappa B (NF-κB) proteins. medchemexpress.comnih.govabmole.com The lack of involvement of the CD95 pathway, a major extrinsic apoptosis route, and the stable expression of NF-κB, a key regulator of inflammation and cell survival, strongly indicate that the apoptosis induced by this compound proceeds specifically through the mitochondrial-dependent (intrinsic) pathway in PC-3 cells. medchemexpress.comnih.govabmole.com
Comparative Analysis of Microtubule Activity and Apoptosis with Other Taxanes (in vitro)
The efficacy of taxane-based anticancer agents is intrinsically linked to their ability to interfere with microtubule dynamics and subsequently induce programmed cell death, or apoptosis. This compound, a naturally occurring derivative of paclitaxel, demonstrates a potent ability to modulate these cellular processes. An in vitro comparative analysis with other prominent taxanes, such as paclitaxel and docetaxel (B913), reveals nuances in their molecular and cellular mechanisms of action.
Microtubule-Stabilizing Activity
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, shifting the equilibrium from tubulin dimers to polymerized microtubules. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and eventual cell death.
Research on the effects of various taxanes on microtubule lattice parameters has shown that both paclitaxel and docetaxel can induce a similar lattice expansion when bound to microtubules. elifesciences.org This structural alteration is a key aspect of their stabilizing effect. nih.gov
Interactive Table: Comparative In Vitro Microtubule Disassembly Activity
Below is a summary of the reported IC50 values for microtubule disassembly. Note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | System | IC50 (µM) |
| This compound | Pig Brain Microtubules | 0.3 |
| This compound | Physarum Microtubules | 0.5 |
Data compiled from available research literature.
Induction of Apoptosis
The arrest of the cell cycle at the G2/M phase by taxane-induced microtubule stabilization typically triggers the intrinsic, or mitochondrial, pathway of apoptosis.
In vitro studies on human prostate cancer (PC-3) cells have shown that this compound is a potent inducer of apoptosis. labscoop.comselleckchem.comabmole.com The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. selleckchem.com This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, which in turn activates downstream executioner caspases-3 and -6. abmole.com Interestingly, treatment with a caspase-10 inhibitor did not protect PC-3 cells from apoptosis triggered by this compound, and the compound had no effect on the expression of CD95 (Fas), indicating that the extrinsic apoptotic pathway is not primarily involved. abmole.com
Paclitaxel, the parent compound, is also well-documented to induce apoptosis through the mitochondrial-dependent pathway, involving the activation of caspases. dntb.gov.ua The cytotoxic effects of both this compound and other taxanes are often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Interactive Table: Comparative In Vitro Cytotoxicity of Taxanes
The following table presents a compilation of IC50 values for this compound and paclitaxel against various cancer cell lines. It is important to note that these values are derived from separate studies and direct comparison should be made with caution due to potential differences in experimental protocols.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | PC-3 | Prostate Cancer | 5 µM |
| This compound | MCF-7 | Breast Cancer | 0.3776 µg/mL |
| This compound | Colon Cancer Lines | Colon Cancer | 0.86 µg/mL |
| Paclitaxel | PC-3 | Prostate Cancer | ~1 ng/mL - 10 ng/mL |
Data compiled from multiple sources. researchgate.net The IC50 values for paclitaxel in PC3 cells can vary significantly based on the formulation and exposure time.
This comparative analysis underscores that this compound functions as a classic taxane (B156437), effectively disrupting microtubule function and inducing apoptosis through the intrinsic pathway. While it shares its core mechanism of action with paclitaxel and docetaxel, subtle differences in its interaction with microtubules and its cytotoxic potency in various cell lines highlight the importance of continued research into the structure-activity relationships of this class of compounds.
Preclinical Pharmacological Investigations of 7 Xylosyl 10 Deacetyltaxol C in Experimental Models
In Vitro Cytotoxicity Profiles Against Various Cancer Cell Lines (e.g., MCF-7, CT26, PC-3)
7-Xylosyl-10-deacetyltaxol (B1454920) C, a hydrophilic derivative of paclitaxel (B517696), has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. Its primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis).
Research has particularly highlighted its efficacy in human prostate cancer cells (PC-3). In these cells, the compound induces mitotic arrest, which is a key indicator of microtubule disruption. cphi-online.commedchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined to be 5 µM for PC-3 cells. cphi-online.commedchemexpress.com Further investigation into the mechanism revealed that 7-Xylosyl-10-deacetyltaxol C triggers apoptosis through the activation of the mitochondria-driven pathway. consensus.appkoreascience.kr This process involves the upregulation of pro-apoptotic proteins, leading to a disturbance of the mitochondrial membrane and the subsequent activation of a cascade of caspase enzymes that execute cell death. consensus.app
In addition to prostate cancer, studies indicate that this compound exhibits effective inhibitory action against other tumor cell lines, including those from breast and colon cancers. worldscientific.com While its activity in these lines has been noted, specific IC50 values for cell lines such as the MCF-7 (breast cancer) and CT26 (colon carcinoma) are not extensively detailed in the currently available scientific literature.
Below is an interactive table summarizing the in vitro cytotoxicity data for this compound against the PC-3 cell line.
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Observed Mechanism of Action |
|---|---|---|---|
| PC-3 | Prostate Cancer | 5 µM cphi-online.commedchemexpress.com | Induces mitotic cell cycle arrest and apoptosis via a mitochondria-driven pathway. consensus.appkoreascience.kr |
| MCF-7 | Breast Cancer | Data not available | Reported to have effective inhibitory action. worldscientific.com |
| CT26 | Colon Carcinoma | Data not available | Reported to have effective inhibitory action. worldscientific.com |
In Vivo Efficacy Studies in Animal Xenograft Models (e.g., tumor regression)
The antitumor potential of this compound observed in vitro has been supported by findings from in vivo animal studies. Research indicates that this compound possesses pronounced antitumor activity, which has been reported to be more significant than that of its parent compound, paclitaxel. worldscientific.com
This enhanced in vivo efficacy is suggested to be achieved through the activation of specific host mechanisms, such as the stimulation of antitumor immunity. worldscientific.com By engaging the host's immune system to recognize and attack tumor cells, this compound may offer a multi-faceted approach to cancer treatment beyond direct cytotoxicity.
While these findings confirm the compound's in vivo activity, detailed studies quantifying tumor regression in specific xenograft models using human cancer cell lines like MCF-7, CT26, or PC-3 are not extensively documented in the public scientific literature.
Absorption Mechanisms in Model Systems (e.g., interaction with efflux pumps like P-glycoprotein)
Preclinical investigations using model systems have provided insight into the potential absorption mechanisms of this compound. The compound's interaction with cellular efflux pumps, which are key determinants of drug bioavailability, has been a subject of study. Efflux pumps, such as P-glycoprotein (P-gp), are proteins located in the cell membrane that actively transport various substances, including chemotherapeutic agents, out of the cell. This action can limit a drug's absorption and contribute to multidrug resistance.
Studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that serves as a standard model for the intestinal barrier, have shown that this compound is subject to cellular efflux. researchgate.net In these experiments, the compound was observed to be transported out of the cells in a manner consistent with the function of efflux transporters located on the apical side of the cell membrane, which corresponds to the intestinal lumen. researchgate.net This suggests that this compound is likely a substrate for efflux pumps like P-glycoprotein, an interaction that would be expected to limit its oral absorption. researchgate.net
Advanced Analytical Chemistry Methodologies for Characterization and Quantification of 7 Xylosyl 10 Deacetyltaxol C
Structural Elucidation Techniques
Confirming the complex three-dimensional structure of 7-Xylosyl-10-deacetyltaxol (B1454920) C requires a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing complementary information to unambiguously determine its molecular architecture.
The process involves dissolving the purified compound in a deuterated solvent and analyzing it using ¹H-NMR to identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.) and coupling constants. ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to identify all carbon signals and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.
To assemble the molecular puzzle, 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the taxane (B156437) core, the n-hexanoyl side chain, and the xylosyl sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the individual spin systems and establishing the final structure, such as linking the xylosyl group to the C-7 position of the taxane ring and the n-hexanoyl side chain to the C-13 position.
The expected NMR signals for the "C" variant would be largely similar to other 7-xylosyl-10-deacetyltaxanes, with the key distinction arising from the C-3' side chain. The aromatic signals of a benzoyl group would be absent, replaced by the characteristic aliphatic signals of an n-hexanoyl group. A representative, though not identical, dataset for a closely related compound illustrates the complexity of such spectra.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 7-Xylosyl Taxane Core
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Taxane Core | ||
| 1 | 79.1 | - |
| 2 | 75.0 | 3.81 (d, 7.1) |
| 3 | 47.5 | 3.80 (d, 7.1) |
| 4 | 81.1 | - |
| 5 | 84.4 | 4.97 (dd, 9.6, 2.0) |
| 6 | 35.6 | 2.54 (m), 1.88 (m) |
| 7 | 78.9 | 4.42 (dd, 10.5, 6.8) |
| 8 | 58.6 | - |
| 9 | 203.8 | - |
| 10 | 76.3 | 5.18 (s) |
| 11 | 133.7 | - |
| 12 | 142.1 | 6.28 (s) |
| 13 | 72.5 | 6.22 (t, 8.9) |
| 14 | 35.7 | 2.29 (m), 1.90 (m) |
| 15 | 43.2 | - |
| 16 | 21.8 | 1.14 (s) |
| 17 | 26.9 | 1.25 (s) |
| 18 | 14.8 | 2.24 (s) |
| 19 | 10.9 | 1.68 (s) |
| 20 | 84.5 | 4.21 (d, 8.4), 4.33 (d, 8.4) |
| 4-OAc | 171.1, 21.1 | 2.02 (s) |
| Xylosyl Moiety | ||
| 1' | 105.8 | 4.35 (d, 7.5) |
| 2' | 74.9 | 3.20 (t, 8.5) |
| 3' | 77.5 | 3.35 (t, 9.0) |
| 4' | 71.2 | 3.55 (m) |
| 5' | 67.0 | 3.88 (dd, 11.5, 5.0), 3.15 (t, 11.0) |
| C-13 Side Chain | ||
| 2'' | 73.2 | 4.78 (d, 2.5) |
| 3'' | 55.4 | 5.77 (dd, 8.9, 2.5) |
| Note: Data is illustrative for a related compound. Signals for the n-hexanoyl group in the "C" variant would appear in the aliphatic region. |
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, key structural information that complements NMR data. For 7-Xylosyl-10-deacetyltaxol C (C₄₉H₆₃NO₁₇), the expected monoisotopic mass is approximately 937.4096 Da.
High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In this technique, the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For a taxane xyloside, common fragmentation patterns include:
Neutral loss of the xylosyl moiety: A loss of 132 Da (C₅H₈O₄) is a strong indicator of a pentose (B10789219) sugar like xylose.
Cleavage of the C-13 side chain: The ester bond at C-13 is labile, and its cleavage provides the mass of the entire side chain.
Fragmentations within the taxane core: Characteristic losses of water (H₂O), acetic acid (from the C-4 acetate), and other small molecules help confirm the core structure.
A study utilizing HPLC-MS/MS for taxoid analysis identified the transition of m/z 944.9 → 286.4 for a related 7-xylosyl taxane. researchgate.net The parent ion corresponds to the adducted molecule [M+Na]⁺, and the fragment ion m/z 286.1 is characteristic of the paclitaxel (B517696) C-13 side chain, indicating that similar fragmentations are key to identifying these compounds.
Interactive Data Table: Typical LC-MS/MS Parameters for Taxoid Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS System | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | ~938.4 m/z |
| Fragmentation Mode | Collision-Induced Dissociation (CID) |
| Key Transitions | [M+H]⁺ → Loss of Xylose; [M+H]⁺ → Side Chain Fragments |
Purity Assessment and Quality Control Methodologies
The accurate quantification and purity assessment of this compound in raw materials and extracts are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold-standard techniques for this purpose.
These methods typically employ a reversed-phase C18 column with a gradient elution mobile phase, commonly consisting of acetonitrile and water, often with additives like formic acid to improve peak shape. nih.gov Detection is most commonly performed using a UV detector, as the aromatic rings in the taxane structure provide strong chromophores with maximum absorbance around 227 nm. nih.govijprajournal.com
For enhanced sensitivity and selectivity, especially in complex matrices like crude plant extracts, coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) is the preferred method. unil.ch By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific transition from the parent ion to a characteristic fragment ion, which drastically reduces background noise and allows for precise quantification even at very low levels.
Validation of these analytical methods is performed according to international guidelines, ensuring reliability. Key validation parameters include:
Linearity: Establishing a linear relationship between concentration and detector response, with correlation coefficients (R²) typically exceeding 0.99. nih.gov
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements, which should typically be below 15% (or 20% at the lower limit of quantification). nih.gov Studies on similar taxoids show inter- and intra-day precision with %RSD values well within 7%. researchgate.net
Accuracy: Measured by recovery experiments, where a known amount of standard is added to a sample. Recoveries for taxoids using optimized extraction and HPLC methods are often greater than 93%. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): UPLC-MS/MS methods can achieve very low LOQs, often in the nanogram per milliliter (ng/mL) range, demonstrating high sensitivity. researchgate.netnih.gov
Application in Chemometric Analysis for Taxus Species Differentiation
The chemical composition of Taxus species can vary significantly, which has implications for their use as raw materials. Chemometrics, the application of statistical methods to chemical data, is a powerful tool for classifying and differentiating plant species based on their chemical profiles.
In this context, this compound and other taxoids serve as important chemical markers. nih.gov A comprehensive analysis of multiple Taxus samples is performed using a validated UPLC-MS/MS method to generate quantitative data for a wide range of metabolites, including this compound. This large dataset is then analyzed using multivariate statistical techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA).
Future Research Directions and Translational Perspectives for 7 Xylosyl 10 Deacetyltaxol C in Chemical Biology
Optimizing Bioreactor Production and Bioconversion Efficiency
A major translational focus for 7-Xylosyl-10-deacetyltaxol (B1454920) C is its efficient bioconversion into 10-deacetyltaxol (B21601) (DT), a direct precursor for Paclitaxel (B517696) semi-synthesis. nih.govnih.gov The content of 7-Xylosyl-10-deacetyltaxol C in yew trees can be significantly higher than that of Paclitaxel, making this conversion economically and environmentally significant. nih.govnih.gov Research has centered on developing robust bioreactor processes using microorganisms equipped with specific enzymes, such as β-xylosidases, that can cleave the xylosyl group at the C7 position. nih.govnih.gov
Future optimization strategies will likely involve a multi-pronged approach:
Strain Engineering: Improving the catalytic efficiency of β-xylosidases through protein engineering techniques like site-directed and combinatorial mutations. nih.govnih.gov For instance, engineered yeast strains co-expressing molecular chaperones have shown significantly higher enzyme activity. nih.govnih.gov
Process Optimization: Fine-tuning bioreactor conditions, including substrate concentration, solvent choice (e.g., dimethyl sulfoxide), and the use of supplements to enhance cell density and enzyme stability. consensus.app
High-Density Fermentation: Scaling up the production of engineered microorganisms through high-cell-density fermentation to generate large quantities of biocatalyst for industrial-scale conversion. consensus.app
Pilot-scale studies have demonstrated the feasibility of these approaches, achieving high bioconversion rates and yields, thereby bridging the gap between laboratory research and commercial application. nih.govconsensus.app
| Microorganism/Enzyme | Substrate | Key Optimization/Finding | Reported Yield/Conversion Rate |
| Engineered Yeast (with Lentinula edodes glycoside hydrolase) | 7-β-xylosyltaxanes | Optimization of cell amount, DMSO concentration, and substrate feeding in a 10 L reactor. | 93–95% bioconversion of 10 g/L substrate; 10.58 g/L of 10-deacetyltaxol produced. consensus.app |
| Engineered Yeast (mutant β-glycosidase E12) | 7-β-xylosyl-10-deacetyltaxol | Combinatorial mutation of β-glycosidase and co-expression of molecular chaperones. | 4-fold higher biomass enzyme activity than the previous demo-scale strain. nih.govnih.gov |
| Enterobacter sp. CGMCC 2487 | 7-xylosyl-10-deacetyltaxol | Natural microbial hydrolysis. | Effective conversion to 10-deacetyltaxol, demonstrating a viable bacterial platform. consensus.app |
| In vitro one-pot system (β-xylosidase + mutant DBAT) | 7-β-xylosyl-10-deacetyltaxol | Combined deglycosylation and acetylation steps to directly produce Taxol. | 0.64 mg/mL Taxol in 15 hours. nih.gov |
Exploration of Novel Derivatives and Analogs for Enhanced Biological Activity
While often viewed as a precursor, this compound itself possesses inherent biological activity, including antitumor properties. medchemexpress.com Its structure serves as a valuable scaffold for developing novel taxane (B156437) derivatives with potentially improved pharmacological profiles, such as enhanced water solubility or reduced toxicity.
Future research in this area will focus on:
Semi-synthesis: Utilizing this compound as a starting material for chemical modifications. The strategic removal or modification of the xylosyl group is the first step in creating a wide array of other taxol analogs. nih.gov
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the xylosyl moiety or other parts of the molecule affect its interaction with biological targets. This can lead to the design of derivatives with higher potency or selectivity.
Lead Compound Development: Using 7-Xylosyl-10-deacetyltaxol B and C as lead compounds for developing new cancer therapeutics. biosynth.com These derivatives are instrumental in research aimed at overcoming drug resistance and improving the therapeutic index of taxane-based drugs. biosynth.com
The exploration of such derivatives is crucial for expanding the arsenal (B13267) of taxane-based anticancer agents beyond Paclitaxel and Docetaxel (B913).
Integration of Synthetic Biology Approaches for Sustainable Production
The reliance on harvesting yew trees for taxane production is inherently unsustainable. taylorfrancis.com Synthetic biology offers a transformative solution by engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce taxanes and their precursors from simple sugars. nih.govexlibrisgroup.com
The complete elucidation of the Paclitaxel biosynthetic pathway is a critical enabler for these efforts. nih.govexlibrisgroup.com Future work will integrate this knowledge to:
Reconstruct Pathways in Microbial Hosts: Introduce and optimize the necessary plant-derived genes into microbial chassis to produce key intermediates, including this compound and its precursors.
Optimize Metabolic Flux: Employ metabolic engineering strategies to enhance the flow of carbon towards taxane synthesis, thereby increasing titers. This includes upregulating precursor supply and downregulating competing pathways.
Develop Cell-Free Systems: Create in vitro enzymatic systems that can convert abundant precursors into high-value taxanes, offering a controlled and efficient production method. nih.gov
These approaches aim to create a sustainable, scalable, and economically viable production platform for this compound and other valuable taxoids, independent of botanical sources. ucl.ac.uk
Role as a Chemical Marker for Botanical Identification and Quality Control
This compound is one of several taxane compounds found in various parts of yew trees (Taxus species). biosynth.comlktlabs.com The unique profile of these taxanes can serve as a chemical fingerprint for botanical identification and quality control of plant-derived materials.
Future applications in this domain include:
Chemotaxonomy: Using the relative abundance of this compound and other taxanes to differentiate between various Taxus species or even geographical variants of the same species.
Quality Control of Herbal Products: Developing analytical methods (e.g., HPLC) to quantify this compound in raw plant material and commercial extracts. This ensures product consistency, verifies authenticity, and helps detect adulteration.
Harvest Optimization: Monitoring the concentration of this compound in cultivated yew trees to determine the optimal harvest time for maximizing the yield of precursors for Paclitaxel production.
Its consistent presence makes it a reliable marker for authenticating Taxus-based materials and standardizing their use in pharmaceutical production.
Deepening Understanding of Molecular Targets and Signaling Pathways
Like other taxanes, this compound is known to target microtubules, the dynamic protein filaments essential for cell division. biosynth.comlktlabs.com By binding to microtubules, it stabilizes them and prevents the disassembly required for mitotic spindle function, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis). biosynth.com
Research has shown that it induces apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway. medchemexpress.comabmole.com Further investigation is needed to fully elucidate its molecular mechanism, but key events have been identified.
Future research will aim to:
Identify Novel Targets: Explore whether this compound or its derivatives interact with other cellular targets beyond microtubules, which could explain unique aspects of their biological activity.
Elucidate Upstream Signaling: Investigate the initial cellular sensors and signaling events that trigger the apoptotic response following microtubule stabilization by this compound.
Map Resistance Mechanisms: Understand how cancer cells might develop resistance to this compound, which could inform the development of co-therapies to overcome such resistance.
| Cellular Process | Key Molecular Event | Observed Effect of this compound |
| Cell Cycle | Microtubule stabilization | Interruption of mitosis, leading to cell cycle arrest. biosynth.com |
| Apoptosis Initiation | Regulation of Bcl-2 family proteins | Upregulation of pro-apoptotic Bax and Bad; downregulation of anti-apoptotic Bcl-2 and Bcl-XL. medchemexpress.com |
| Mitochondrial Response | Mitochondrial membrane permeabilization | Disturbance of mitochondrial membrane permeability. medchemexpress.com |
| Caspase Cascade | Activation of initiator and executioner caspases | Activation of caspase-9, which in turn activates downstream caspases-3 and -6. medchemexpress.comabmole.com |
| Crosstalk | Activation of Bid | Cleavage and activation of Bid by caspase-3, linking the intrinsic and extrinsic pathways. abmole.com |
This deeper understanding will be crucial for the rational design of next-generation taxane analogs and for optimizing their clinical application.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural elucidation of 7-Xylosyl-10-deacetyltaxol C?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₅₀H₅₇NO₁₇) and stereochemistry. X-ray crystallography can resolve ambiguous configurations if crystalline forms are obtainable .
- Challenges : Low natural abundance and structural similarity to taxane analogs (e.g., 10-deacetyltaxol) may complicate peak assignment. Use deuterated solvents and internal standards for reproducibility.
Q. How is this compound isolated from natural sources?
- Methodology :
Extract Taxus species (e.g., Taxus baccata) with methanol or ethanol.
Fractionate using flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH).
Purify via semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Considerations : Monitor for co-eluting taxanes (e.g., paclitaxel derivatives) using LC-MS. Validate purity with ≥95% chromatographic homogeneity.
Q. What are the primary challenges in quantifying this compound in complex matrices?
- Methodology : Develop a validated LC-MS/MS protocol with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Optimize ionization parameters (ESI+ mode) to enhance sensitivity .
- Limitations : Low concentrations in plant extracts require preconcentration steps (e.g., solid-phase extraction).
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized?
- Methodology :
- Use glycosyltransferases (e.g., from Taxus cell cultures) to catalyze xylose addition to 10-deacetyltaxol.
- Screen reaction conditions (pH 7–8, 30–37°C) and cofactors (UDP-xylose) to maximize yield .
- Data Contradictions : Enzyme specificity may vary across species. If side products dominate, employ protein engineering (site-directed mutagenesis) to enhance regioselectivity.
Q. What strategies address contradictions in reported bioactivity data for this compound?
- Methodology :
- Conduct comparative assays (e.g., microtubule polymerization inhibition vs. cytotoxicity in MCF-7 and HeLa cells) under standardized conditions (IC₅₀, 48–72 hr exposure).
- Validate target engagement using fluorescently labeled analogs and confocal microscopy .
- Resolution : Discrepancies may arise from impurity profiles or assay interference. Use orthogonal bioactivity models (e.g., zebrafish embryos) to confirm mechanisms.
Q. How can computational modeling improve the design of this compound analogs?
- Methodology :
- Perform molecular docking (AutoDock Vina) to predict binding affinity for β-tubulin.
- Apply QSAR models to optimize substituents at C-7 and C-10 for enhanced solubility and potency .
- Validation : Synthesize top candidates and correlate in silico predictions with experimental IC₅₀ values.
Methodological Frameworks
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in taxane derivatives?
- Framework :
- Factorial Design : Vary substituents (e.g., acyl groups, sugar moieties) and assess effects on microtubule stability and cytotoxicity .
- Negative Controls : Include paclitaxel and 10-deacetyltaxol to benchmark activity.
- Data Interpretation : Use ANOVA to identify statistically significant SAR trends (p < 0.05).
Q. How should researchers integrate ecological and metabolic data when studying Taxus species as a source of this compound?
- Framework :
Conduct metabolomic profiling (GC-MS, LC-MS) of Taxus samples from diverse habitats.
Correlate compound abundance with environmental factors (soil pH, altitude) using multivariate analysis (PCA, PLS-DA) .
- Implications : Identify optimal cultivation conditions for enhanced biosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
